Benzyl 2-methylquinoline-4-carboxylate

Cytochrome P450 CYP3A4 inhibition Drug metabolism

Researchers requiring a structurally defined quinoline-based CYP3A4 interactor for calibrating inhibition assays face limited options with reproducible, quantifiable activity. Benzyl 2-methylquinoline-4-carboxylate (CAS 404911-00-8) directly addresses this need. - Validated IC50 of 4.7 μM against recombinant human CYP3A4 for assay dynamic range establishment. - Enhanced membrane permeability (logP 4.3 vs 2.1 for free acid) supports ex vivo brain slice electrophysiology. - Benzyl ester protection enables selective hydrogenolysis to the free acid for downstream amide coupling libraries. Procurement managers benefit from in-stock availability, standard pack sizes (10 mg to bulk), and custom synthesis options.

Molecular Formula C18H15NO2
Molecular Weight 277.323
CAS No. 404911-00-8
Cat. No. B2507748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-methylquinoline-4-carboxylate
CAS404911-00-8
Molecular FormulaC18H15NO2
Molecular Weight277.323
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H15NO2/c1-13-11-16(15-9-5-6-10-17(15)19-13)18(20)21-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3
InChIKeyBAMPGFIWPJDBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-methylquinoline-4-carboxylate: Structural & Physicochemical Baseline


Benzyl 2-methylquinoline-4-carboxylate (CAS: 404911-00-8) is a quinoline-4-carboxylic acid benzyl ester derivative featuring a 2-methyl substituent on the quinoline core. Its molecular formula is C18H15NO2 with a molecular weight of 277.323 g/mol [1]. The compound belongs to the cinchoninic acid ester family, characterized by a carboxylate moiety at the 4-position esterified with a benzyl alcohol group. In silico predictions indicate a logP of approximately 4.3 and a topological polar surface area (tPSA) of 39.2 Ų . The Pfitzinger reaction and Friedländer synthesis represent established synthetic routes for constructing the 2-methylquinoline-4-carboxylic acid scaffold prior to benzyl esterification [2].

Benzyl 2-methylquinoline-4-carboxylate: Non-Interchangeability with Analogs


The ester substituent at the quinoline 4-position exerts profound and non-linear effects on both target binding and physicochemical behavior, rendering simple analog substitution highly unreliable. The benzyl ester moiety in benzyl 2-methylquinoline-4-carboxylate contributes substantially to lipophilicity and metabolic stability profiles that differ markedly from methyl ester or free carboxylic acid counterparts [1]. Furthermore, the 2-methyl substituent on the quinoline ring introduces steric and electronic modulation of the core scaffold's π-π stacking capacity with aromatic protein residues, a feature absent in unsubstituted quinoline-4-carboxylates [2]. Critically, ester hydrolysis rates—which dictate both prodrug activation kinetics and analytical stability during storage—vary by orders of magnitude between benzyl, methyl, and ethyl esters of quinoline-4-carboxylic acids, making direct substitution without experimental validation scientifically unsound [3].

Benzyl 2-methylquinoline-4-carboxylate: Evidence of Differentiation from Analogs


CYP3A4 Inhibition: Benzyl Ester vs. Free Acid

Benzyl 2-methylquinoline-4-carboxylate demonstrates measurable but moderate inhibitory activity against recombinant human CYP3A4, with an IC50 value of 4.7 μM in supersome-based fluorescence assays using 7-benzyloxyquinoline as substrate [1]. This level of CYP3A4 interaction is significantly weaker than that observed for certain 2-aryl substituted quinoline-4-carboxylic acid derivatives, which have been reported to exhibit sub-micromolar CYP3A4 inhibition [2]. The benzyl ester group likely contributes to reduced heme iron coordination compared to free carboxylic acid analogs in this quinoline series, a structural feature relevant for assessing drug-drug interaction liability in early discovery screening.

Cytochrome P450 CYP3A4 inhibition Drug metabolism Quinoline carboxylate

KCNQ2/Q3 Potassium Channel Antagonism

Benzyl 2-methylquinoline-4-carboxylate exhibits potent antagonist activity at the KCNQ2/Q3 heteromeric potassium channel, with an IC50 of 120 nM determined by automated patch clamp electrophysiology in CHO cells following 3-minute incubation [1]. This submicromolar potency places the compound among the more active quinoline-4-carboxylate derivatives evaluated at this target. Notably, the 2-methyl substituent on the quinoline ring, combined with the benzyl ester at the 4-position, may contribute to this activity profile, as 2-unsubstituted quinoline-4-carboxylate esters have generally shown reduced KCNQ channel modulation in related series [2].

KCNQ potassium channel Ion channel pharmacology Automated patch clamp Quinoline antagonist

Metabolic Stability: Benzyl Ester vs. Methyl Ester

The benzyl ester group in benzyl 2-methylquinoline-4-carboxylate confers distinct hydrolytic stability and metabolic fate compared to methyl or ethyl ester analogs of 2-methylquinoline-4-carboxylic acid. Comparative metabolism studies on quinoline carboxamide and carboxylate analogs reveal that benzyl ester derivatives undergo 2- to 12-fold slower metabolic turnover than their corresponding free acid or methyl ester counterparts when evaluated in human liver microsome preparations [1]. This differential stability arises from steric hindrance at the ester carbonyl conferred by the benzyl moiety, which impedes esterase-mediated cleavage [2]. For procurement decisions, this translates to longer solution stability in biological assay media and potentially extended plasma half-life in rodent pharmacokinetic studies.

Ester prodrug Metabolic stability Hydrolysis kinetics Quinoline carboxylate

Lipophilicity: Benzyl Ester vs. Free Acid

Benzyl 2-methylquinoline-4-carboxylate exhibits a calculated logP of approximately 4.3, reflecting the substantial lipophilic contribution of the benzyl ester moiety . In contrast, the corresponding free acid, 2-methylquinoline-4-carboxylic acid, possesses a calculated logP of approximately 2.1 [1], representing a >100-fold difference in octanol-water partition coefficient (ΔlogP = 2.2 log units). This pronounced lipophilicity differential directly impacts passive membrane permeability and tissue distribution characteristics. Experimental permeability measurements in parallel artificial membrane permeability assays (PAMPA) across quinoline-4-carboxylate ester series demonstrate that logP values above 4.0 correlate with effective permeability coefficients (Pe) exceeding 5 × 10⁻⁶ cm/s, while free acids (logP ~2.0) typically exhibit Pe values below 1 × 10⁻⁶ cm/s [2].

Lipophilicity logP Membrane permeability Quinoline derivative

Antileishmanial Activity: Role of the 2-Methyl Substituent

While direct antileishmanial activity data for benzyl 2-methylquinoline-4-carboxylate are not currently available in the public domain, a systematic structure-activity relationship study of quinoline-4-carboxylic acid derivatives against Leishmania donovani provides critical guidance. In this study, Q1 (2-methylquinoline-4-carboxylic acid) emerged as the most active compound in the series, achieving an IC50 of 1.56 μg/mL, which represented approximately 2.6-fold greater potency than the 2-phenyl analog (IC50 = 4.0 μg/mL) and approximately 3.8-fold greater potency than the unsubstituted quinoline-4-carboxylic acid (IC50 = 5.9 μg/mL) [1]. This demonstrates that the 2-methyl substituent on the quinoline ring is a key determinant of antiparasitic activity in this chemical series. The benzyl ester moiety may serve as a prodrug strategy to improve oral bioavailability of the active 2-methylquinoline-4-carboxylic acid pharmacophore.

Antileishmanial Leishmania donovani Quinoline-4-carboxylic acid Structure-activity relationship

Thermal Stability: Benzyl Ester vs. Free Acid

Benzyl 2-methylquinoline-4-carboxylate exhibits a melting point of approximately 78-80°C, as determined by differential scanning calorimetry . In comparison, the corresponding free acid, 2-methylquinoline-4-carboxylic acid, demonstrates a significantly higher melting point of 218-220°C with decomposition observed near the melting transition [1]. This ~140°C difference in solid-to-liquid phase transition temperature reflects the elimination of strong intermolecular carboxylic acid hydrogen-bonding networks upon esterification. The lower melting point of the benzyl ester confers practical advantages for compound handling and formulation, including improved solubility in organic solvents at ambient temperature and reduced risk of thermal degradation during storage.

Thermal stability Melting point Solid-state properties Quinoline carboxylate

Benzyl 2-methylquinoline-4-carboxylate: Research & Procurement Scenarios


CYP3A4 DDI Liability Screening

Based on the documented IC50 of 4.7 μM against recombinant human CYP3A4 [1], benzyl 2-methylquinoline-4-carboxylate serves as a suitable reference compound for calibrating CYP3A4 inhibition assays in drug metabolism screening cascades. Its moderate inhibitory potency—substantially lower than many clinical CYP3A4 perpetrators—makes it useful as a negative-to-intermediate control compound when establishing assay dynamic range. Procurement of this compound is indicated for laboratories requiring a structurally well-defined quinoline-based CYP3A4 interactor with reproducible, quantifiable activity.

KCNQ Channel Tool Compound for Neuronal Studies

The potent KCNQ2/Q3 antagonist activity (IC50 = 120 nM) demonstrated by automated patch clamp electrophysiology [1] positions benzyl 2-methylquinoline-4-carboxylate as a viable tool compound for investigating neuronal excitability mechanisms. This activity profile, combined with the enhanced membrane permeability conferred by its elevated logP (4.3 versus 2.1 for the free acid) , supports its use in ex vivo brain slice electrophysiology experiments where adequate tissue penetration is required. Selection over 2-unsubstituted quinoline-4-carboxylate esters is justified by the apparent potency advantage associated with the 2-methyl substituent.

Prodrug Development for Antileishmanial Therapy

Given that 2-methylquinoline-4-carboxylic acid (the parent acid of this benzyl ester) exhibits the most potent antileishmanial activity among evaluated quinoline-4-carboxylic acid analogs (IC50 = 1.56 μg/mL versus 4.0-5.9 μg/mL for comparators) [1], benzyl 2-methylquinoline-4-carboxylate is rationally positioned as a prodrug candidate for further preclinical evaluation in leishmaniasis models. The benzyl ester moiety may improve oral bioavailability and tissue distribution relative to the free acid while preserving the critical 2-methyl substituent required for antiparasitic efficacy. Procurement for medicinal chemistry optimization programs targeting neglected tropical diseases is supported by the established SAR.

Synthetic Intermediate for Quinoline-4-carboxamide Libraries

Benzyl 2-methylquinoline-4-carboxylate can undergo hydrogenolysis to yield 2-methylquinoline-4-carboxylic acid, which serves as a versatile intermediate for subsequent amide coupling reactions [1]. The benzyl ester protection strategy offers distinct advantages over methyl or ethyl esters during multistep syntheses, as the benzyl group can be selectively removed under mild hydrogenation conditions without affecting other base-sensitive or reduction-labile functional groups elsewhere in the molecule. This orthogonal protecting group compatibility justifies procurement over methyl ester analogs when designing synthetic routes to diverse quinoline-4-carboxamide libraries.

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